Sodium tetrachloroaluminate

Übersicht

Beschreibung

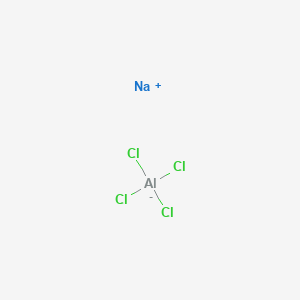

Sodium tetrachloroaluminate, also known as natrium chloroaluminate, is a chemical compound with the formula Na[AlCl4]. It is the sodium salt of the tetrachloroaluminate anion. This compound was discovered in the 20th century and is known for its high thermal and chemical stability .

Vorbereitungsmethoden

Sodium tetrachloroaluminate can be synthesized through the reaction of sodium chloride and aluminum trichloride. The reaction is typically carried out at high temperatures and under an inert atmosphere to prevent contamination by impurities. The reaction equation is as follows :

[ \text{Al} + 4\text{NaCl} \rightarrow \text{Na[AlCl4]} + 2\text{Na} ]

In industrial settings, the compound is produced by introducing stoichiometric amounts of sodium chloride and freshly sublimed aluminum trichloride into a reaction vessel .

Analyse Chemischer Reaktionen

Sodium tetrachloroaluminate undergoes various types of chemical reactions, including:

Substitution Reactions: It can act as a Lewis acid in Friedel-Crafts reactions, facilitating the formation of alkylbenzenium carbocations which then react with aromatic rings.

Dehydration and Dehydrogenation: It is used as a dehydrating and dehydrogenating agent in organic synthesis.

Common reagents used in these reactions include alkyl halides and aromatic compounds. Major products formed from these reactions include alkylated aromatic compounds and dehydrated organic molecules .

Wissenschaftliche Forschungsanwendungen

Catalytic Agent

Sodium tetrachloroaluminate is employed as a Friedel-Crafts acylating agent in organic synthesis. This application exploits its ability to facilitate acylation reactions, which are crucial for synthesizing complex organic molecules.

Dehydrating and Dehydrogenating Agent

In addition to its role as an acylating agent, this compound acts as a dehydrating and dehydrogenating agent in various organic reactions. Its strong Lewis acid properties enable it to promote reactions that require the removal of water or hydrogen.

| Reaction Type | Function |

|---|---|

| Friedel-Crafts Acylation | Catalytic agent |

| Dehydration | Facilitates removal of water |

| Dehydrogenation | Facilitates removal of hydrogen |

Material Science

Production of Aluminum

Historically, this compound was used as a feedstock for aluminum production through the Deville process. This method involved carbochlorination of alumina in the presence of sodium chloride, highlighting its significance in metallurgical applications.

Case Study: Sustainable Aluminum Production

Recent advancements have shown that this compound can be integrated into more sustainable aluminum production processes. A study published in Green Chemistry outlined a method where this compound is utilized to reduce energy consumption during aluminum extraction while minimizing environmental impact .

Environmental Applications

Green Chemistry Initiatives

This compound aligns with green chemistry principles by offering environmentally friendly alternatives in chemical processes. Its use reduces hazardous waste generation and promotes safer chemical practices.

Wirkmechanismus

The mechanism by which sodium tetrachloroaluminate exerts its effects involves its ability to act as a Lewis acid. In Friedel-Crafts reactions, it facilitates the formation of activated electrophiles by reacting with alkyl halides. This leads to the formation of alkylbenzenium carbocations, which then react with aromatic rings to form alkylated aromatic compounds . Additionally, its role in the degradation of oil-shale kerogen involves intramolecular disproportion catalyzed by the tetrachloroaluminate melt .

Vergleich Mit ähnlichen Verbindungen

Sodium tetrachloroaluminate can be compared with other similar compounds such as:

Sodium aluminate (NaAlO2): Unlike this compound, sodium aluminate is primarily used in water treatment and as a coagulant.

Sodium hexafluoroaluminate (Na3AlF6): This compound is used in the aluminum industry for the electrolytic production of aluminum.

Sodium tetrafluoroborate (NaBF4): It is used in organic synthesis and as a flux in metallurgy

This compound is unique due to its high thermal and chemical stability and its specific applications in organic synthesis and industrial processes .

Biologische Aktivität

Sodium tetrachloroaluminate (NaAlCl₄) is an inorganic compound that has garnered attention for its diverse applications, particularly in the fields of electrochemistry and materials science. However, its biological activity remains less explored. This article aims to provide a comprehensive overview of the biological activity of this compound, including its interactions with biological systems, potential toxicological effects, and relevant case studies.

This compound is synthesized through the reaction of sodium chloride (NaCl) with aluminum trichloride (AlCl₃). It is primarily used as an electrolyte in sodium-nickel chloride batteries and as a catalyst in organic synthesis, particularly in Friedel-Crafts reactions .

Toxicological Profile

The toxicity of this compound has been investigated in various studies, primarily focusing on its effects on cellular systems. The compound's interactions with biological membranes and potential oxidative stress mechanisms have been highlighted.

- Cellular Interaction : this compound can induce oxidative stress in cells, leading to lipid peroxidation and damage to cellular components. This oxidative stress may result from the generation of reactive oxygen species (ROS) upon exposure to biological systems .

- Neurotoxicity : Some studies have indicated that exposure to this compound may lead to neurotoxic effects, potentially affecting neurotransmitter systems and neuronal integrity. The compound's ability to influence metal ion homeostasis could exacerbate these effects, particularly in the presence of other neurotoxic agents .

Case Studies

- Neurotoxic Effects : A study evaluated the neurotoxic potential of this compound in animal models. Results indicated significant alterations in behavior and neurological function following exposure, suggesting a need for further investigation into its mechanisms of action .

- Oxidative Stress Induction : Research examining the induction of oxidative stress by this compound demonstrated increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, in treated cells compared to controls. This suggests that the compound may contribute to cellular damage through oxidative mechanisms .

Table 1: Summary of Biological Effects

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress : The generation of ROS upon interaction with biological systems leads to oxidative damage.

- Metal Ion Interactions : this compound's ability to alter metal ion homeostasis may contribute to its neurotoxic effects.

- Membrane Disruption : The compound's ionic nature allows it to interact with cell membranes, potentially disrupting their integrity and function.

Eigenschaften

IUPAC Name |

sodium;tetrachloroalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.4ClH.Na/h;4*1H;/q+3;;;;;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLRNXGMTZKKSR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Al-](Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCl4Na | |

| Record name | sodium tetrachloroaluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_tetrachloroaluminate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-16-9 | |

| Record name | Aluminate(1-), tetrachloro-, sodium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminium sodium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.